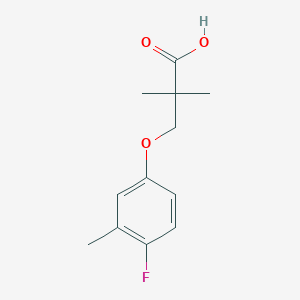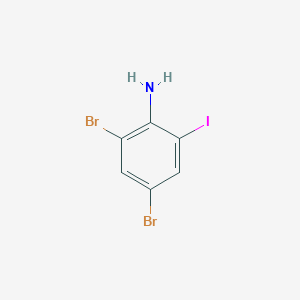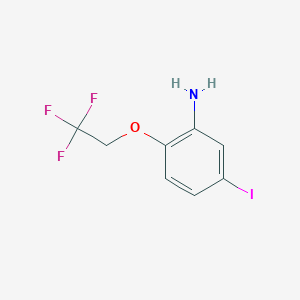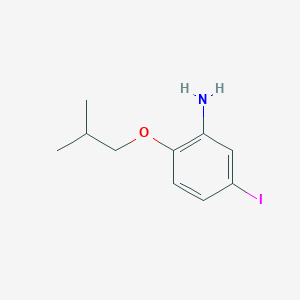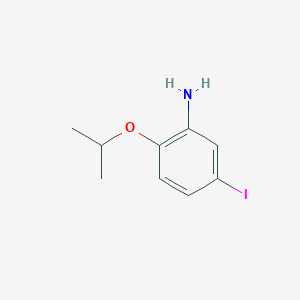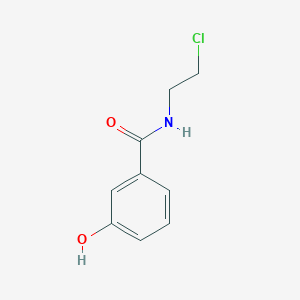
N-(2-chloroethyl)-3-hydroxybenzamide
概要
説明
N-(2-chloroethyl)-3-hydroxybenzamide: is an organic compound that features a benzamide core substituted with a 2-chloroethyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. For N-(2-chloroethyl)-3-hydroxybenzamide, the synthesis can start with 3-hydroxybenzoic acid, which is first converted to its corresponding benzoyl chloride using thionyl chloride.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in N-(2-chloroethyl)-3-hydroxybenzamide can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a primary amine.
Substitution: The 2-chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of N-(2-aminoethyl)-3-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: : N-(2-chloroethyl)-3-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to form DNA adducts makes it a candidate for further investigation in cancer research .
Medicine: : In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for modifications that can enhance its pharmacological properties .
Industry: : The compound is used in the development of new materials, such as polymers and coatings, due to its functional groups that can undergo various chemical transformations .
作用機序
N-(2-chloroethyl)-3-hydroxybenzamide exerts its effects primarily through alkylation reactions. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death . The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s interactions with biological targets.
類似化合物との比較
Similar Compounds
N-(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy, this compound also features a 2-chloroethyl group but differs in its nitrosourea moiety, which contributes to its distinct mechanism of action.
N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea: Another chemotherapeutic agent, this compound has a cyclohexyl group that alters its pharmacokinetic properties compared to N-(2-chloroethyl)-3-hydroxybenzamide.
N-(2-chloroethyl)-N-methylamine: This compound is simpler in structure and is used as an intermediate in organic synthesis.
Uniqueness: : this compound is unique due to its combination of a benzamide core with both a 2-chloroethyl group and a hydroxyl group
特性
IUPAC Name |
N-(2-chloroethyl)-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-4-5-11-9(13)7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPOBXZMLDGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


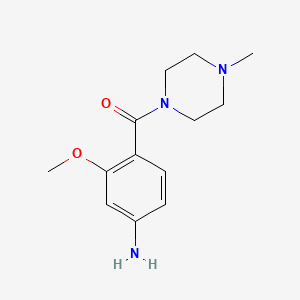
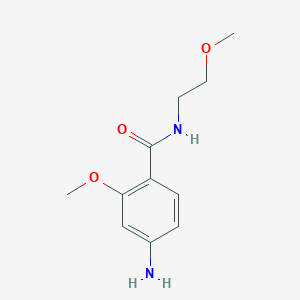

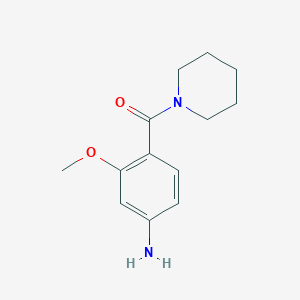
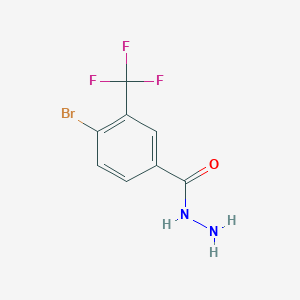
![N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7936573.png)
![3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]-](/img/structure/B7936582.png)


